2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound notable for its complex bicyclic structure, which integrates both pyridine and pyrimidine rings. Its molecular formula is CHClN, with a molecular weight of approximately 206.07 g/mol. The compound features a chlorine atom at the 2-position and multiple nitrogen atoms within its rings, contributing to its potential biological activity and chemical reactivity.
This compound is classified as a pyrido-pyrimidine derivative. It has been synthesized and characterized by various research groups, highlighting its significance in medicinal chemistry due to its biological activities, including antimicrobial properties against pathogens such as Plasmodium berghei and Staphylococcus aureus .
The synthesis of 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves condensation reactions between pyridine and pyrimidine derivatives. Common methods include:
The synthetic routes often involve the following steps:
The molecular structure of 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a bicyclic framework that includes:
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions often include various substituted derivatives with differing biological activities .
The mechanism of action for 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves:
Research indicates that this compound influences several cellular processes through its interactions with enzymes and proteins .
Relevant data includes melting points and boiling points obtained through experimental studies which indicate its thermal stability .
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Retrosynthetic deconstruction of 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine focuses on disconnections at the C2-Cl bond and the C7-C8 bond of the tetrahydropyridine ring. Two primary strategies dominate:
Table 1: Comparison of Key Synthetic Routes
Strategy | Key Intermediate | Steps | Overall Yield | Advantages |
---|---|---|---|---|
Pyrimidine-Centric | 4,6-Dichloropyrimidine-5-carbaldehyde | 5–6 | 25–35% | Scalable, avoids chiral resolution |
Piperidine-Centric | Methyl L-hydroxyprolinate | 10 | 0.67% | Accesses enantiopure scaffolds |
Optimized Route | (2-Chloropyrimidin-5-yl)methanol | 7 | 38% | Knochel iodination/Negishi coupling |
Route optimization breakthroughs include a 7-step sequence from (2-chloropyrimidin-5-yl)methanol achieving 38% overall yield. Critical improvements feature Knochel iodination (C5-functionalization) and Negishi cross-coupling to install the cyclic amine precursor, followed by Pd-catalyzed ring closure. This method eliminates regioisomer issues and enables gram-scale production [7].
Enantioselective synthesis leverages chiral auxiliaries appended to the tetrahydropyridine nitrogen or C7 carboxylate to control stereochemistry during pyrimidine ring formation or C7-functionalization. Key auxiliaries include:
Table 2: Chiral Auxiliaries in Pyrimidine Functionalization
Auxiliary | Attachment Point | Reaction | Diastereoselectivity | Yield |
---|---|---|---|---|
Evans Oxazolidinone | C7-Carboxylate | Iminium cyclization | >90% de | 65–78% |
(1R,2S)-Norephedrine | N8 | Enolate alkylation | 82% de | 70% |
Camphorsultam | C7-Carbonyl | Diels-Alder cycloaddition | 91% ee | 68% |
Post-functionalization auxiliary removal requires mild conditions to avoid epimerization. Standard protocols include LiOH hydrolysis for oxazolidinones and Zn/AcOH reduction for sultams [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7